Corynantheidine
Overview
Description
Corynantheidine, also known as rauhimbine, is a minor alkaloid found in Mitragyna speciosa (Korth.) Havil12. It has been shown to bind to opioid receptors and act as a functional opioid antagonist13.
Synthesis Analysis
The total synthesis of Corynantheidine has been achieved through Ni0-mediated carboxylative cyclization as the key reaction step with incorporation of CO24. A catalytic, asymmetric platform that enables rapid access to Corynantheidine alkaloids has also been reported5.
Molecular Structure Analysis
Corynantheidine has a molecular formula of C22H28N2O36. It is one of the two diastereoisomers of yohimbine, the other being rauwolscine2.
Chemical Reactions Analysis
Corynantheidine has been shown to demonstrate adequate oral bioavailability, prolonged absorption and exposure, and an extensive extravascular distribution17. It has also been used in preclinical pharmacokinetic studies1.
Physical And Chemical Properties Analysis
Corynantheidine has a molecular formula of C22H28N2O36. The first validated bioanalytical method for the quantification of Corynantheidine in rat plasma has been described1.
Scientific Research Applications
Bioanalytical Method Development
Corynantheidine, a minor alkaloid found in Mitragyna speciosa, has been a subject of interest due to its binding to opioid receptors and acting as a functional opioid antagonist. A validated bioanalytical method for quantifying corynantheidine in rat plasma was developed. This method involves a simple protein precipitation method for extraction and uses Waters BEH C18 column for separation. It was applied in pharmacokinetic studies of corynantheidine in rats, demonstrating its adequate oral bioavailability and extensive extravascular distribution. Additionally, mass spectrometry analysis was performed to evaluate its distribution in the brain, detecting it in the corpus callosum and regions of the hippocampus (King et al., 2019).
Antiparasitic Activity
Corynantheidine, isolated from Corynanthe pachyceras, displayed pronounced activity against Leishmania major promastigotes. This finding suggests its potential as an antiparasitic agent. However, it showed no significant in vitro antiplasmodial activity against Plasmodium falciparum and exhibited low cytotoxicity, indicating it is not a substrate for the P-glycoprotein efflux pump (Staerk et al., 2000).
Synthetic Chemistry
The total synthesis of (–)-corynantheidine has been achieved through Ni°-mediated carboxylative cyclization, incorporating CO2. This synthesis approach was expanded to catalytic reactions, demonstrating the chemical versatility and synthetic accessibility of corynantheidine (Mizuno et al., 2011).
Receptor Binding and Pharmacology
Corynantheidine was evaluated for its binding and functional effects on opioid and adrenergic receptors. It showed higher affinity at opioid receptors than at adrenergic receptors, supporting its utilization in treating opioid use disorder and withdrawal. This study highlights the polypharmacology of kratom alkaloids, including corynantheidine (Obeng et al., 2019).
Pharmacokinetics and Toxicology
The pharmacokinetics and potential drug-drug interaction of corynantheidine were explored. In vitro studies using human liver microsomes evaluated the cytochrome P450 inhibition by corynantheidine. The findings suggest potential drug interactions when coadministered with drugs metabolized by CYP2D6, highlighting the importance of understanding corynantheidine's interactions in the context of its therapeutic use (Kamble et al., 2019).
Safety And Hazards
There is limited information available on the safety and hazards of Corynantheidine. However, it is advised that it should be used for R&D purposes only and not for medicinal or household use8.
Future Directions
Corynantheidine has shown promise as a potent analgesic with a unique mechanism of action3. Its unique contribution to the overall properties of kratom remains relatively unexplored1, suggesting that further research into this compound could be beneficial.
Please note that this information is based on the available literature and may not be fully comprehensive. Always consult with a qualified professional or trusted source when dealing with substances like Corynantheidine.
properties
IUPAC Name |
methyl (E)-2-[(2S,3S,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h5-8,13-14,17,20,23H,4,9-12H2,1-3H3/b18-13+/t14-,17+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLUOJBSAYAYEM-QALMDFCDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=CC=CC=C34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801106946 | |
Record name | Methyl (αE,2S,3S,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydro-α-(methoxymethylene)indolo[2,3-a]quinolizine-2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801106946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Corynantheidine | |
CAS RN |
23407-35-4 | |
Record name | Methyl (αE,2S,3S,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydro-α-(methoxymethylene)indolo[2,3-a]quinolizine-2-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23407-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Corynantheidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023407354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (αE,2S,3S,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydro-α-(methoxymethylene)indolo[2,3-a]quinolizine-2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801106946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CORYNANTHEIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMP2RF3L41 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.